Ethonium

CAS No.: 21954-74-5

Cat. No.: VC1585115

Molecular Formula: C30H62Cl2N2O4

Molecular Weight: 585.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21954-74-5 |

|---|---|

| Molecular Formula | C30H62Cl2N2O4 |

| Molecular Weight | 585.7 g/mol |

| IUPAC Name | (2-decoxy-2-oxoethyl)-[2-[(2-decoxy-2-oxoethyl)-dimethylazaniumyl]ethyl]-dimethylazanium;dichloride |

| Standard InChI | InChI=1S/C30H62N2O4.2ClH/c1-7-9-11-13-15-17-19-21-25-35-29(33)27-31(3,4)23-24-32(5,6)28-30(34)36-26-22-20-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |

| Standard InChI Key | UPCOSYBELNEQAU-UHFFFAOYSA-L |

| SMILES | CCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCC.[Cl-].[Cl-] |

| Canonical SMILES | CCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCC.[Cl-].[Cl-] |

Introduction

Chemical Structure and Properties

Molecular Structure

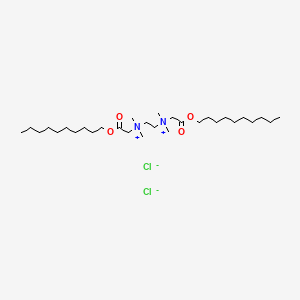

Ethonium features a symmetric structure built around an ethylene bridge connecting two quaternary ammonium centers. Each nitrogen atom carries two methyl groups and a carboxymethyl group that has been esterified with a decyl (C10) chain. This arrangement creates a molecule with both polar (ionic) regions and substantial hydrophobic portions, explaining its potential surfactant behavior.

Chemical Identifiers and Properties

The essential chemical parameters and identifiers of Ethonium are compiled in Table 1, which highlights some discrepancies between different authoritative sources.

Table 1: Chemical Identifiers and Properties of Ethonium

The notable differences in molecular formula and weight between sources may result from different salt forms or counting of counterions. The PubChem database indicates a dichloride salt (Cl2) , while ChemicalBook shows a monochloride (Cl) formulation . This discrepancy highlights the importance of considering salt forms when working with ionic compounds.

Synthesis and Production

Synthetic Routes

According to ChemicalBook, Ethonium can be synthesized from N,N,N',N'-Tetramethylethylenediamine (TMEDA, CAS: 110-18-9) . The synthetic pathway involves reaction with potassium iodide and sodium hydroxide in ethanol under reflux conditions. This process yields approximately 85% of the target compound.

The general synthetic approach likely proceeds through several key steps:

-

Quaternization of the nitrogen atoms in TMEDA

-

Introduction of carboxymethyl groups to the quaternized nitrogens

-

Esterification with decanol (1-decanol) to form the final product with long hydrophobic chains

Reaction Conditions

The specific reaction conditions for Ethonium synthesis are summarized in Table 2, providing valuable parameters for laboratory preparation.

Table 2: Synthetic Conditions for Ethonium Production

The molecular architecture of Ethonium, with its ionic head groups and long hydrophobic tails, strongly suggests surface-active properties. The citation in the Journal of Surfactants and Detergents indicates research interest in its behavior as a surfactant . Like other quaternary ammonium surfactants, it likely demonstrates:

-

Ability to reduce surface tension at interfaces

-

Micelle formation in aqueous solutions

-

Emulsifying and dispersing capabilities

-

Potential for incorporation into detergent formulations

The search results reference research published in the Journal of Surfactants and Detergents (2011, volume 14, issue 3, pages 371-379) , suggesting scholarly interest in Ethonium's properties and applications. While the specific content of this research is not detailed in the available results, it presumably investigates Ethonium in the context of surfactant chemistry.

Without direct access to the full text of this article, we can postulate that it might address:

-

Surface-active properties and critical micelle concentration

-

Micelle formation and characterization

-

Interfacial behavior at various phase boundaries

-

Compatibility with other surfactants or formulation components

-

Structure-property relationships comparing Ethonium to other surfactants

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume